molecular formula C22H19N3O3S B2363206 N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1206985-73-0

N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2363206
CAS RN: 1206985-73-0
M. Wt: 405.47
InChI Key: SSDJLHFOWHQDTI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study investigated the design, synthesis, and in vitro cytotoxic activity of certain derivatives related to the compound, highlighting their potential as anticancer agents. One derivative exhibited notable growth inhibition against a range of cancer cell lines, suggesting the compound's utility in cancer research (Al-Sanea et al., 2020).

Antimicrobial Activity

Research on thienopyrimidine linked rhodanine derivatives, related to the compound , revealed significant antibacterial and antifungal activities. Some derivatives demonstrated high potency against several bacteria and fungi, indicating the compound's relevance in developing new antimicrobial agents (Kerru et al., 2019).

Synthetic Chemistry Applications

Studies have also focused on the synthesis and characterization of novel compounds derived from related chemical structures. These compounds have been evaluated for various biological activities, showcasing the versatility of the compound as a key intermediate in the synthesis of bioactive molecules (Hafez & El-Gazzar, 2017; Huang et al., 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-3-5-15(6-4-14)18-12-29-21-20(18)23-13-25(22(21)27)11-19(26)24-16-7-9-17(28-2)10-8-16/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJLHFOWHQDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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